molecular formula C21H23N3O3 B11297458 N-(2,4-dimethylphenyl)-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

N-(2,4-dimethylphenyl)-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

Cat. No.: B11297458
M. Wt: 365.4 g/mol
InChI Key: GQWOONDORIUOBN-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide: is a complex organic compound that features a unique structure combining a benzimidazole core with a dioxin ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Dioxin Ring: The dioxin ring can be introduced through a cyclization reaction involving suitable diol and aldehyde precursors.

    Attachment of the Acetamide Group: The final step involves the acylation of the benzimidazole-dioxin intermediate with 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and dioxin rings.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution are common.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzimidazole and dioxin rings.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Polymer Science: May be used in the synthesis of novel polymers with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dioxin ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole itself and its various substituted derivatives.

    Dioxin-Containing Compounds: Compounds with similar dioxin ring structures.

    Acetamide Derivatives: Compounds with acetamide groups attached to different aromatic or heterocyclic cores.

Uniqueness

N-(2,4-dimethylphenyl)-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide is unique due to its combination of a benzimidazole core, a dioxin ring, and an acetamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)acetamide

InChI

InChI=1S/C21H23N3O3/c1-4-20-22-16-10-18-19(27-8-7-26-18)11-17(16)24(20)12-21(25)23-15-6-5-13(2)9-14(15)3/h5-6,9-11H,4,7-8,12H2,1-3H3,(H,23,25)

InChI Key

GQWOONDORIUOBN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC3=C(C=C2N1CC(=O)NC4=C(C=C(C=C4)C)C)OCCO3

Origin of Product

United States

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